5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole
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Overview
Description
5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole is a heterocyclic organic compound that features a unique structure combining a benzimidazole ring with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole typically involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with triethyl orthoformate in the presence of iodine or gallium triflate as a catalyst in acetonitrile . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the azetidine ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole involves its interaction with various molecular targets:
Molecular Targets: DNA, enzymes involved in cell proliferation.
Pathways Involved: Inhibition of DNA synthesis, disruption of cellular metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A component of vitamin B12, known for its biological significance.
2-Phenylbenzimidazole: Known for its anticancer properties.
Uniqueness
5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
223600-07-5 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,6-dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-7-5-9-10(6-8(7)2)13-4-3-11(13)12-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
RWDJMZPAFSINTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3CCC3=N2 |
Origin of Product |
United States |
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